
AM6545
Overview
Description
- AM6545 is a compound with the chemical structure:
C26H23Cl2N5O3S
. - It acts as a peripherally active cannabinoid receptor antagonist, with limited brain penetration.
- Specifically, it binds to both CB1 and CB2 receptors, with Ki values of 1.7 nM and 523 nM, respectively.
- This compound is classified as a neutral antagonist .
- Its primary area of research is related to obesity and its complications .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for AM6545 are not widely documented in the literature.
- it’s essential to note that this compound is available commercially for research purposes .
Chemical Reactions Analysis
- AM6545’s chemical reactions involve interactions with cannabinoid receptors.
- Common reagents and conditions for its synthesis remain proprietary.
- Major products formed during its synthesis are not explicitly reported.
Scientific Research Applications
Metabolic Syndrome and Obesity
AM6545 has been investigated for its effects on metabolic syndrome, particularly in animal models. Studies indicate that this compound can ameliorate conditions such as obesity and insulin resistance by:
- Reducing Food Intake : In rodent models, this compound significantly decreased food consumption and body weight without inducing aversive effects. This was demonstrated through experiments where this compound was administered in varying doses, leading to a sustained reduction in caloric intake and weight gain .
- Improving Insulin Sensitivity : Research has shown that this compound treatment resulted in lower blood glucose levels during glucose tolerance tests and reduced fasting insulin levels, indicating enhanced insulin sensitivity .
- Adipokine Regulation : this compound treatment positively influenced adipokine profiles, decreasing pro-inflammatory markers like leptin and TNFα while increasing beneficial adiponectin levels. This suggests a role for this compound in restoring metabolic homeostasis .
Muscle Protein Synthesis
Recent studies have highlighted the anabolic properties of this compound in muscle tissue:
- Stimulation of Protein Synthesis : Chronic administration of this compound has been shown to upregulate the Akt-mTOR signaling pathway, leading to increased muscle protein synthesis in vivo. In experiments involving mice subjected to muscle-wasting conditions (e.g., dexamethasone treatment), this compound treatment resulted in significant protection against muscle loss .
- Mechanistic Insights : The activation of the Akt-mTOR axis was accompanied by ERK1/2 signaling activation, suggesting that this compound may enhance muscle anabolism through CB1-independent mechanisms .
Neuropsychiatric Applications
The potential of this compound extends into neuropsychiatric disorders:
- Cognitive Enhancement : Preliminary studies suggest that this compound may have pro-cognitive effects mediated through serotonergic mechanisms. This indicates a possible application in treating cognitive deficits associated with various mental health disorders .
- Anxiety and Stress Response : Given its profile as a peripheral CB1 antagonist, this compound may also contribute to modulating anxiety-related behaviors without the central side effects typically seen with other cannabinoids .
Table 1: Summary of Key Findings on this compound
Case Study 1: Metabolic Improvement in MSG Mice
A study involving monosodium glutamate (MSG) obese mice demonstrated that this compound administration led to significant reductions in serum triglycerides and improvements in glucose tolerance tests. The results indicated a reversal of metabolic dysregulation associated with obesity .
Case Study 2: Muscle Anabolism
In a controlled experiment with dexamethasone-treated mice, chronic administration of this compound resulted in a 22% increase in muscle protein synthesis compared to controls. This study provided critical insights into the therapeutic potential of this compound for muscle-wasting diseases .
Mechanism of Action
- AM6545’s mechanism involves antagonizing cannabinoid receptors (CB1 and CB2).
- It likely affects signaling pathways related to appetite, inflammation, and metabolism.
- Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
- Researchers may explore related cannabinoid receptor antagonists for context.
Biological Activity
AM6545 is a selective antagonist of the cannabinoid receptor 1 (CB1), which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and muscle anabolism. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its effects on muscle protein synthesis, metabolic syndrome, and appetite regulation.
This compound's primary mechanism involves antagonism of the CB1 receptor, which plays a significant role in regulating various physiological processes, including appetite, metabolism, and energy homeostasis. By inhibiting CB1 signaling, this compound influences pathways related to metabolic regulation and muscle anabolism.
Effects on Muscle Protein Synthesis
Recent studies have demonstrated that this compound can significantly enhance muscle protein synthesis (MPS). For instance, a study indicated that chronic treatment with this compound resulted in a 22% increase in MPS in the Tibialis Anterior muscle compared to control groups. This effect was associated with the activation of the Akt-mTOR signaling pathway, crucial for muscle growth and repair:
Treatment | MPS Increase (%) | p-value |
---|---|---|
This compound | +22% | 0.002 |
Dexamethasone (DEX) | -6% (control) | - |
Furthermore, acute administration of this compound led to a 44% increase in MPS in the same muscle group, highlighting its potential for promoting muscle anabolism even in short-term applications .
Impact on Metabolic Syndrome
This compound has shown promising results in counteracting insulin resistance (IR) and metabolic syndrome. In rodent models subjected to high-fructose and high-salt diets, this compound treatment significantly reduced IR indices and improved metabolic parameters:
Parameter | Control Group | Metabolic Syndrome Group | This compound Treatment |
---|---|---|---|
Insulin Levels | Normal | Elevated | Reduced |
Adiponectin Levels | Normal | Decreased | Increased |
TNFα Levels | Normal | Elevated | Reduced |
In these studies, this compound not only improved insulin sensitivity but also corrected dysregulated adipokine levels, which are critical for maintaining metabolic health .
Appetite Regulation
This compound has been found to suppress food intake without affecting food handling behaviors. In experiments conducted with various diet types, this compound significantly reduced both the amount of food consumed and the feeding rate across different dietary conditions:
Diet Type | Food Intake Reduction (%) |
---|---|
High-Fat | Significant |
High-Carbohydrate | Significant |
Standard Chow | Moderate |
These findings suggest that this compound may be beneficial for weight management by reducing appetite through its action on CB1 receptors .
Case Studies and Research Findings
Several key studies illustrate the efficacy of this compound across different biological contexts:
- Muscle Anabolism Study : Chronic administration of this compound increased MPS and activated the Akt-mTOR pathway in mice. This study provided insights into how CB1 antagonism can promote muscle growth even under conditions that typically lead to muscle wasting (e.g., dexamethasone treatment) .
- Metabolic Syndrome Model : In a high-fructose diet model, this compound administration led to significant improvements in body weight management and metabolic parameters, including reductions in serum cholesterol and triglycerides. The study highlighted the compound's ability to restore normal adipokine levels, suggesting a multifaceted approach to treating metabolic disorders .
- Appetite Suppression : A study demonstrated that this compound effectively reduced food intake across various diet types without causing adverse effects on feeding behavior. This suggests a potential application for obesity management through appetite regulation .
Q & A
Basic Research Questions
Q. What experimental models are optimal for assessing AM6545’s peripheral CB1 receptor antagonism?
- Methodology : Use colonic propulsion assays (e.g., measuring bead expulsion time in rodents after this compound administration) to confirm functional blockade of peripheral CB1 receptors. Pair this with brain penetration assays to verify limited central nervous system (CNS) exposure, using HPLC to quantify drug levels in plasma vs. brain tissue .
- Key Data : this compound shows 1.7 nM Ki for CB1 vs. 523 nM for CB2, confirming selectivity. Brain-to-plasma ratios remain <0.1 in rodents, supporting peripheral restriction .
Q. How does this compound suppress food intake without inducing malaise?
- Methodology : Employ conditioned taste avoidance tests and gaping behavior assays to differentiate appetite suppression from nausea. Compare this compound to centrally-penetrant CB1 antagonists (e.g., AM251) in operant feeding paradigms .
- Key Findings : this compound reduces food intake by 30–50% in high-fat/high-carbohydrate diet models without triggering conditioned aversion, unlike rimonabant .
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on feeding behavior?
- Methodology : Use repeated-measures ANOVA with post-hoc tests (e.g., Tukey’s) to compare food intake at 1, 3, and 5 hours post-administration. Normalize data to baseline intake (e.g., % of vehicle control) to account for diet-specific variability .
- Example : this compound (10 mg/kg) reduces intake by 40% at 1 hour (p<0.001) and 35% at 5 hours (p<0.01) in rats, with no effect at 3 hours .
Advanced Research Questions
Q. How do this compound’s effects on food intake vary with dietary composition, and what mechanisms underlie this variability?
- Methodology : Conduct diet-switching experiments in rodents (standard chow vs. high-fat/high-carbohydrate diets) with continuous metabolic monitoring. Pair with RNA-seq of vagal neurons to identify gut-brain signaling pathways modulated by this compound .
- Contradictions : this compound suppresses high-fat/high-carb intake at 4–16 mg/kg (p<0.01) but only reduces standard chow intake at 16 mg/kg (p<0.05), suggesting diet-dependent efficacy mediated by peripheral endocannabinoid tone .
Q. What molecular pathways link this compound to improved insulin sensitivity and renal protection in metabolic syndrome models?
- Methodology : Use transcriptomic profiling (e.g., RNA-seq) in adipose/liver tissue to identify this compound-induced changes in PPARγ, UCP1, and TGFβ1 pathways. Validate via ELISA for inflammatory markers (e.g., TNF-α, albuminuria) in diabetic nephropathy models .
- Key Findings : this compound normalizes creatinine clearance (p<0.05), reduces renal collagen by 60%, and reverses PPARγ upregulation in obese rodents .
Q. How can researchers reconcile this compound’s cognitive-enhancing effects with its metabolic actions?
- Methodology : Perform sub-chronic dosing studies (7–14 days) in rodents, combining novel object recognition (NORT) and fear conditioning tests with metabolic phenotyping (e.g., glucose tolerance tests). Use β-adrenergic blockers (e.g., sotalol) to dissect peripheral vs. central mechanisms .
- Data : this compound enhances memory retention in NORT (p<0.002) without altering body weight, suggesting independent pathways for cognitive and metabolic effects .
Q. Methodological Considerations
Q. What controls are essential when designing studies to assess this compound’s peripheral specificity?
- Include CB1/CB2 receptor knockout models to confirm target engagement. Use LC-MS/MS to validate drug distribution in plasma, brain, and peripheral tissues .
- Example: this compound suppresses feeding in CB1-KO mice (p<0.01) but not in CB1/CB2 double-KO models, implicating non-CB1 pathways in secondary effects .
Q. How should researchers address discrepancies in this compound’s efficacy across obesity models?
- Stratify results by diet type (e.g., high-fructose vs. high-fat) and disease duration. Use multivariate regression to adjust for confounding factors like baseline insulin resistance .
- Note: this compound reduces weight gain in diet-induced obese mice but not in genetically obese (e.g., ob/ob) models, highlighting context-dependent mechanisms .
Properties
IUPAC Name |
5-[4-(4-cyanobut-1-ynyl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N5O3S/c1-18-24(26(34)31-32-13-15-37(35,36)16-14-32)30-33(23-11-10-21(27)17-22(23)28)25(18)20-8-6-19(7-9-20)5-3-2-4-12-29/h6-11,17H,2,4,13-16H2,1H3,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQLFVDGLPBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCS(=O)(=O)CC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677329 | |
Record name | AM-6545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245626-05-4 | |
Record name | 5-[4-(4-Cyano-1-butyn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxido-4-thiomorpholinyl)-4-methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245626-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-6545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1245626-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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